3,4-Dichloro-N,N-dimethylaniline

Descripción

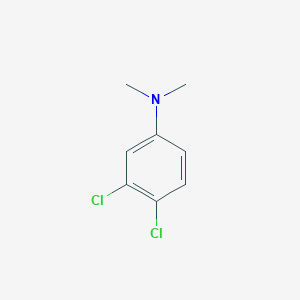

3,4-Dichloro-N,N-dimethylaniline is a chlorinated aromatic amine featuring two chlorine atoms at the 3- and 4-positions of the benzene ring and two methyl groups attached to the nitrogen atom. This compound is structurally related to derivatives used in pharmaceutical and polymer synthesis, where halogenated anilines serve as intermediates in cross-coupling reactions or as monomers for advanced materials .

Propiedades

Número CAS |

58566-66-8 |

|---|---|

Fórmula molecular |

C8H9Cl2N |

Peso molecular |

190.07 g/mol |

Nombre IUPAC |

3,4-dichloro-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9Cl2N/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 |

Clave InChI |

IZBRSZXLFMQJOC-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C(C=C1)Cl)Cl |

SMILES canónico |

CN(C)C1=CC(=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Dye Production

DCDMA is primarily utilized as an intermediate in the synthesis of dyes and pigments. Its chlorinated structure enhances reactivity, making it suitable for various chemical transformations. For example, it is used in synthesizing azo dyes, which are widely applied in textile industries due to their vibrant colors and stability.

Pharmaceutical Synthesis

The compound also plays a crucial role in pharmaceutical chemistry. It serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways. The presence of chlorine atoms modifies the compound's properties, allowing for tailored interactions with biological targets.

Biochemical Research

Enzyme Inhibition Studies

Research indicates that DCDMA exhibits biological activity, particularly as an enzyme inhibitor. Studies have shown that it interacts with specific molecular targets in biochemical assays, potentially acting to inhibit enzyme functions. This characteristic is valuable for investigating metabolic pathways and developing therapeutic agents.

Case Study: Enzyme Interaction

In a study examining the interaction between DCDMA and cytochrome P450 enzymes, researchers found that DCDMA effectively inhibited enzyme activity at certain concentrations. This inhibition was linked to the compound's ability to bind to the active sites of the enzymes, suggesting potential applications in drug development where modulation of enzyme activity is desired.

Environmental Applications

Toxicological Studies

Toxicological assessments have been conducted to evaluate the environmental impact of DCDMA. Studies indicate that exposure to this compound can lead to adverse effects on aquatic organisms. For instance, a two-year study on F344/N rats revealed potential carcinogenic effects associated with high doses of DCDMA, highlighting the need for careful handling and regulatory oversight in its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Positional Isomers: 2,4-Dichloro-N,N-Dimethylaniline

- Structure : Chlorine at 2- and 4-positions.

- Molecular Formula : C₈H₉Cl₂N.

- CAS No.: 35113-90-7 .

- Key Differences :

- Reactivity : The 2,4-substitution pattern may sterically hinder reactions at the aromatic ring compared to the 3,4-isomer. For example, in Pd-catalyzed formylation, electron-donating groups (e.g., N,N-dimethyl) enhance reactivity, but steric effects from chlorine placement could modulate this .

- Safety : The 2,4-isomer’s safety data sheet (SDS) highlights respiratory and dermal toxicity risks, requiring oxygen administration if inhaled . Similar hazards are expected for the 3,4-isomer due to shared chloro and dimethylamine groups.

Mono-Chloro Derivatives: 4-Chloro-N,N-Dimethylaniline and 3-Chloro-N,N-Dimethylaniline

- 4-Chloro-N,N-Dimethylaniline :

- 3-Chloro-N,N-Dimethylaniline :

Brominated Analog: 4-Bromo-N,N-Dimethylaniline

- Reactivity : Exhibits similar reactivity to 4-bromoanisole in Pd-catalyzed formylation, yielding aryl aldehydes in moderate yields (e.g., 53% for 4-isobutylbenzaldehyde) .

- Comparison : Bromine’s larger atomic size and lower electronegativity compared to chlorine may alter reaction kinetics and regioselectivity.

Non-Halogenated Derivative: N,N-Dimethylaniline

- Molecular Weight : 121.18 g/mol (C₈H₁₁N).

- Reactivity : Undergoes enzymatic N-demethylation by chloroperoxidase and cytochrome P-450, with a pH optimum near 7.5 . Chlorinated analogs like 3,4-dichloro-N,N-dimethylaniline likely exhibit slower demethylation due to electron-withdrawing effects.

Data Table: Comparative Analysis of Key Compounds

Research Findings

Enzymatic Demethylation

- Chloroperoxidase-catalyzed demethylation of N,N-dimethylaniline occurs optimally at pH 7.5 , mirroring cytochrome P-450 activity. Chlorinated derivatives likely exhibit altered kinetics due to reduced electron density at nitrogen .

Métodos De Preparación

Direct Chlorination of N,N-Dimethylaniline

Classical Chlorination with Molecular Chlorine

The most widely reported method for synthesizing 3,4-dichloro-N,N-dimethylaniline involves the direct chlorination of N,N-dimethylaniline (DMA) using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst. Iron(III) chloride (FeCl₃) is commonly employed to facilitate electrophilic aromatic substitution, directing chlorine atoms to the meta and para positions relative to the dimethylamino group.

The reaction typically proceeds under anhydrous conditions in a non-polar solvent such as carbon tetrachloride or dichloromethane. Key parameters include:

- Temperature : 25–50°C to balance reaction rate and selectivity.

- Chlorine stoichiometry : Two equivalents of Cl₂ are required for dichlorination.

- Catalyst loading : 5–10 mol% FeCl₃ relative to DMA.

Mechanistic Insights :

The dimethylamino group (-N(CH₃)₂) is a strong ortho/para-directing group. However, steric hindrance from the bulky dimethyl substituents favors chlorination at the 3- and 4-positions (meta to each other) rather than the 2- and 6-positions. This selectivity is further enhanced by the electron-donating nature of the -N(CH₃)₂ group, which activates the ring for electrophilic attack.

Limitations :

- Over-chlorination may occur if excess Cl₂ is used, leading to tri- or tetrachlorinated byproducts.

- Handling gaseous Cl₂ poses safety challenges, requiring specialized equipment.

Regioselective Chlorination Using Alternative Reagents

Recent advances have introduced alternative chlorinating agents to improve regioselectivity and safety. Notable examples include:

N-Chlorosuccinimide (NCS)

NCS serves as a solid, stable chlorine source that minimizes handling risks. In a study by Davis (2009), NCS in acetic acid achieved 85% yield of this compound at 60°C over 6 hours. The acetic acid solvent protonates the NCS, generating HClO₂, which acts as the active chlorinating species.

Hypervalent Iodine Reagents

Parvathaneni and Perumgani (2018) demonstrated the use of 1-chloro-1,2-benziodoxol-3-one for regioselective chlorination. This reagent selectively chlorinates electron-rich aromatic rings without requiring metal catalysts, achieving 78% yield under mild conditions (room temperature, 2 hours).

Multi-Step Synthesis from Aniline Derivatives

Diazotization-Chlorination Sequence

An alternative route involves the diazotization of 3,4-dichloroaniline followed by methylation:

- Diazotization : 3,4-Dichloroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

- Methylation : The diazonium salt is reacted with dimethyl sulfate ((CH₃O)₂SO₂) in alkaline aqueous solution, yielding this compound.

Advantages :

- Avoids handling gaseous Cl₂.

- Higher purity due to stepwise functionalization.

Disadvantages :

- Longer reaction time (12–24 hours).

- Requires isolation of intermediates, increasing complexity.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Modern industrial processes employ continuous flow reactors to enhance efficiency and safety. Key benefits include:

- Precise temperature control : Minimizes side reactions.

- Scalability : Facilitates large-scale production without compromising yield.

A patented method (CN1243119A) describes a continuous chlorination process where DMA and Cl₂ are fed into a tubular reactor packed with FeCl₃-coated beads. The system achieves 92% conversion to this compound at 40°C with a residence time of 30 minutes.

Q & A

Q. Table 1. Key Synthetic Parameters for Chlorination Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | Prevents decomposition |

| SOCl₂ Equivalents | 2.5–3.0 eq | Maximizes conversion |

| Reaction Time | 4–6 hrs | Balances kinetics vs. side reactions |

Q. Table 2. Regioselectivity in Iodination Reactions

| Regioisomer | NMR Shifts (ppm) | Relative Abundance (%) |

|---|---|---|

| Ortho | δ 7.75, 7.02, 6.74, 6.46 | 37 |

| Meta | δ 7.05, 6.70, 6.34 | 42 |

| Para | δ 7.42, 6.13 | 21 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.